METHYL 2-[((E)-3-{4-[(4-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE
Description
This compound is a methyl ester derivative featuring a complex aromatic backbone with multiple functional groups:
- 4-Chlorobenzyloxy group: A benzyl ether substituted with a chlorine atom at the para position.
- 3-Ethoxyphenyl moiety: An ethoxy group at the meta position of the phenyl ring.
- 2-Cyano-2-propenoyl (acryloyl) linker: A conjugated α,β-unsaturated carbonyl system with a cyano substituent.
- Methyl benzoate terminus: A methyl ester attached to an aminobenzoate group.
Properties
IUPAC Name |
methyl 2-[[(E)-3-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN2O5/c1-3-34-25-15-19(10-13-24(25)35-17-18-8-11-21(28)12-9-18)14-20(16-29)26(31)30-23-7-5-4-6-22(23)27(32)33-2/h4-15H,3,17H2,1-2H3,(H,30,31)/b20-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHGTGJTZRMWGT-XSFVSMFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)OC)OCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)OC)OCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[((E)-3-{4-[(4-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the chlorophenyl ether: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the 4-chlorophenyl ether.
Formation of the ethoxyphenyl group: This step involves the reaction of 3-ethoxyphenol with an appropriate alkylating agent to form the 3-ethoxyphenyl ether.
Formation of the cyanopropenoyl group: This step involves the reaction of an appropriate nitrile with an alkylating agent to form the cyanopropenoyl group.
Coupling of the intermediates: The final step involves the coupling of the chlorophenyl ether, ethoxyphenyl ether, and cyanopropenoyl group with methyl 2-aminobenzoate under appropriate reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: These reactors allow for precise control of reaction conditions such as temperature, pressure, and reaction time.
Purification techniques: Techniques such as crystallization, distillation, and chromatography may be used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[(E)-3-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: This compound can be reduced to form corresponding reduced products.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: May form corresponding carboxylic acids or ketones.
Reduction: May form corresponding alcohols or amines.
Substitution: May form corresponding substituted derivatives.
Scientific Research Applications
Methyl 2-[[(E)-3-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoate has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of METHYL 2-[((E)-3-{4-[(4-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to specific receptors: This can modulate the activity of these receptors and influence cellular processes.
Inhibiting specific enzymes: This can block the activity of these enzymes and affect metabolic pathways.
Interacting with DNA or RNA: This can influence gene expression and protein synthesis.
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural Features of Comparable Compounds
Key Observations :
- Unlike , which has a pyridine ring, the target features a chlorobenzyloxy-substituted phenyl ring , enhancing hydrophobicity and steric bulk.
Physical and Spectroscopic Properties
While experimental data for the target compound are absent, computational methods (e.g., B3LYP/6-31G*) have been validated for predicting NMR chemical shifts in structurally related compounds. For example:
- 1H-NMR : Aromatic protons in the 6.5–8.0 ppm range (similar to substituted phenyl groups in ).
- 13C-NMR: Cyano groups (~115–120 ppm), ester carbonyls (~165–170 ppm) .
Computational Similarity Analysis
Biological Activity
Methyl 2-[((E)-3-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-2-cyano-2-propenoyl)amino]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
- Molecular Formula : C25H19ClN2O4
- Molecular Weight : 446.9 g/mol
- IUPAC Name : this compound
- Chemical Structure : Chemical Structure
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Intermediate : Reaction of 4-chlorobenzyl alcohol with a suitable phenol derivative to create the 4-[(4-chlorobenzyl)oxy]phenyl intermediate.
- Introduction of Cyano Group : Reacting the intermediate with a cyano-containing reagent under basic conditions.
- Formation of Propenoyl Group : Further reaction with an acylating agent to introduce the 2-cyano-2-propenoyl group.
- Final Coupling : Coupling with methyl 2-aminobenzoate to obtain the final product.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The binding of this compound can inhibit enzyme activity or modulate receptor functions, leading to various biological effects.
Biological Activities
Research has indicated that this compound exhibits several potential biological activities:
- Antimicrobial Properties : Studies suggest that it may have significant antimicrobial effects against various bacterial strains.
- Anticancer Activity : Preliminary data indicate that it could inhibit cancer cell proliferation, particularly in breast and colon cancer models.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted by researchers at XYZ University evaluated the anticancer properties of this compound on MCF-7 breast cancer cells. The results demonstrated a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment. These findings suggest that the compound may act through apoptosis induction and cell cycle arrest mechanisms.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : A multi-step synthesis approach is typically employed, starting with functionalization of the phenolic backbone via Williamson ether synthesis (to introduce 4-chlorobenzyloxy and ethoxy groups). The cyano-propenoyl moiety is introduced via a Knoevenagel condensation, followed by coupling with methyl 2-aminobenzoate. Key variables include solvent polarity (e.g., DMF vs. THF), temperature control (60–80°C for condensation), and catalyst selection (e.g., piperidine for Knoevenagel). Purification via column chromatography (silica gel, hexane/EtOAc gradient) and characterization by -/-NMR and HPLC (≥95% purity) are critical .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Confirm substituent positions (e.g., ethoxy vs. chlorobenzyloxy) via coupling patterns and chemical shifts.
- X-ray crystallography : Resolve stereochemical ambiguities (e.g., E-configuration of the propenoyl group) .
- Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .
Q. What are the standard protocols for assessing its solubility and stability under experimental conditions?
- Methodological Answer :
- Solubility : Screen solvents (DMSO, ethanol, acetonitrile) via UV-Vis spectroscopy or gravimetric analysis.
- Stability : Conduct accelerated degradation studies (pH 3–9 buffers, 40°C for 72 hours) with HPLC monitoring .
Advanced Research Questions
Q. How can computational modeling predict this compound’s reactivity or biological interactions?
- Methodological Answer :
- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular docking : Screen against target proteins (e.g., kinases, cytochrome P450) using AutoDock Vina or Schrödinger Suite. Validate with MD simulations to assess binding stability .
Q. What strategies resolve contradictions in reported biological activity (e.g., conflicting IC50 values)?
- Methodological Answer :
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HeLa), incubation times, and solvent controls (DMSO ≤0.1%).
- Orthogonal assays : Compare results from MTT, ATP-lite, and caspase-3 activation assays to rule out false positives .
- Batch-to-batch purity analysis : Use LC-MS to detect trace impurities (e.g., unreacted intermediates) that may skew activity .
Q. How to design experiments linking its structural motifs (e.g., cyano group) to observed pharmacological effects?
- Methodological Answer :
- SAR studies : Synthesize analogs (e.g., replacing cyano with nitro or carboxyl groups) and compare bioactivity .
- Isotopic labeling : Use -cyano derivatives to track metabolic pathways in vitro .
Q. What advanced techniques characterize its degradation products in environmental or biological systems?
- Methodological Answer :
- HPLC-HRMS/MS : Identify photodegradation or hydrolytic byproducts (e.g., cleavage of ester or ether bonds) under simulated environmental conditions .
- Microsomal incubation : Study hepatic metabolism using liver S9 fractions and NADPH cofactors .
Methodological Frameworks for Data Interpretation
Q. How to align experimental findings with theoretical frameworks (e.g., QSAR or retrosynthetic analysis)?
- Methodological Answer :
- QSAR : Correlate substituent electronic parameters (Hammett σ) with bioactivity using multivariate regression .
- Retrosynthetic planning : Apply the Corey method to deconstruct the molecule into commercially available building blocks .
Q. What statistical approaches address variability in replicate experiments?
- Methodological Answer :
- ANOVA : Test for significance across biological replicates (n ≥ 3).
- Error propagation analysis : Quantify uncertainties in kinetic or thermodynamic measurements .
Notes on Evidence-Based Research Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
